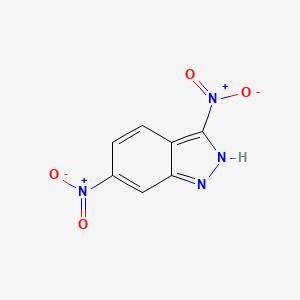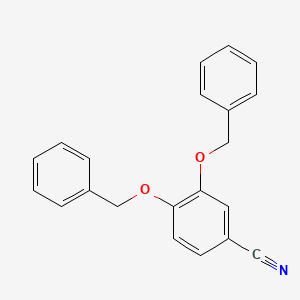
3,6-Dinitro-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dinitro-1h-indazole is a nitrogen-containing heterocyclic compound characterized by a bicyclic ring structure comprising a pyrazole ring fused to a benzene ring. This compound is notable for its two nitro groups positioned at the 3 and 6 locations on the indazole ring. Indazole derivatives, including this compound, have garnered significant interest due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitro-1h-indazole typically involves nitration reactions. One common method includes the nitration of 1H-indazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dinitro-1h-indazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted by nucleophiles, leading to the formation of different derivatives. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, although this is less common due to the stability of the nitro groups.
Reduction: Catalytic hydrogenation or the use of metal hydrides (e.g., lithium aluminum hydride) are common methods for reducing nitro groups.
Substitution: Nucleophiles such as alkoxides or thiolates can react with the nitro groups under basic conditions.
Major Products Formed:
Reduction: The primary product is 3,6-diamino-1H-indazole.
Substitution: Depending on the nucleophile, various substituted indazole derivatives can be formed, such as 3,6-dimethoxy-1H-indazole.
Scientific Research Applications
3,6-Dinitro-1h-indazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some indazole derivatives are explored as potential therapeutic agents due to their ability to interact with specific biological targets.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dinitro-1h-indazole and its derivatives often involves interactions with biological macromolecules. For instance, nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1H-Indazole: The parent compound without nitro groups, used as a building block in organic synthesis.
3-Nitro-1H-indazole: A mono-nitrated derivative with different reactivity and biological properties.
6-Nitro-1H-indazole: Another mono-nitrated derivative with distinct chemical behavior.
Uniqueness: 3,6-Dinitro-1h-indazole is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The positioning of the nitro groups allows for specific interactions and transformations that are not possible with mono-nitrated or non-nitrated indazole derivatives.
Properties
IUPAC Name |
3,6-dinitro-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)8-9-7(5)11(14)15/h1-3H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNIPVJLBWEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one](/img/structure/B15122789.png)
![N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15122792.png)
![7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15122797.png)
![4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B15122806.png)

![3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15122820.png)
![Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-](/img/structure/B15122821.png)
![tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15122834.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B15122841.png)
![1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15122842.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B15122848.png)
![Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15122853.png)

![2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B15122877.png)
